Cobalt dilactate

説明

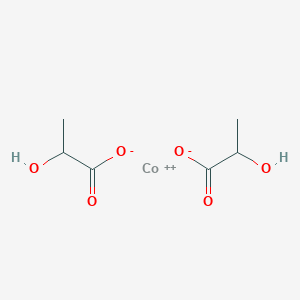

Cobalt dilactate is a chemical compound formed by the combination of cobalt and lactic acid. It is a salt with the chemical formula Co(C₃H₅O₃)₂. This compound is known for its peach-blossom pink color and its solubility in water. This compound is used in various applications, including as a source of cobalt in animal feed and in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

Cobalt dilactate can be synthesized by reacting hydrated cobalt oxide with lactic acid. The reaction typically involves boiling the hydrated cobalt oxide with lactic acid until the desired compound is formed. The reaction conditions include maintaining a controlled temperature and ensuring the complete dissolution of the reactants.

Industrial Production Methods

In industrial settings, this compound is produced by reacting cobalt carbonate or cobalt hydroxide with lactic acid. The reaction is carried out in aqueous solution, and the resulting product is purified through crystallization. The industrial process ensures high purity and yield of this compound.

化学反応の分析

Types of Reactions

Cobalt dilactate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cobalt oxide.

Reduction: It can be reduced to form elemental cobalt.

Substitution: The lactate ions in this compound can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and ozone. The reaction is typically carried out at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.

Substitution: Ligands such as ammonia or ethylenediamine can be used to substitute the lactate ions.

Major Products Formed

Oxidation: Cobalt oxide (CoO or Co₃O₄)

Reduction: Elemental cobalt (Co)

Substitution: Various cobalt complexes depending on the substituting ligand

科学的研究の応用

Biological Applications

1. Nutritional Supplement in Livestock:

Cobalt dilactate serves as a source of cobalt in animal nutrition, particularly for ruminants. A study comparing cobalt lactate with other cobalt sources (such as cobalt carbonate and acetate) found that cobalt lactate supplementation resulted in similar growth performance and tissue concentrations in beef cattle, indicating its efficacy as a nutritional supplement .

2. Mimicking Vitamin B12 Functions:

Research suggests that cobalt lactate can mimic some functions of vitamin B12, facilitating the conversion or transfer of small organic molecules within cells. This property is particularly relevant in metabolic processes where vitamin B12 plays a critical role.

3. Enhancing Plant Growth:

this compound has been shown to improve the growth of plants under stress conditions, such as salinity. Studies indicate that exogenous application of cobalt can enhance morphological attributes and reduce ionic toxicity in plants like Pennisetum divisum, thereby improving abiotic stress tolerance .

Agricultural Applications

1. Feed Additive:

Cobalt lactate is used as a feed additive in livestock diets to ensure adequate cobalt levels, which are essential for rumen microbial activity. The compound's solubility enhances its bioavailability compared to less soluble forms like cobalt carbonate .

2. In Vitro Studies on Digestive Health:

In vitro studies involving sheep have demonstrated that incorporating cobalt lactate with oregano essential oil can regulate digestive metabolism and inhibit gas production in the rumen, suggesting potential benefits for ruminant health .

Catalytic Applications

This compound has been investigated for its catalytic properties in various chemical reactions. The presence of cobalt ions allows it to act as a catalyst in organic synthesis, including:

- Electrocatalytic Reactions: Cobalt-based compounds have been extensively studied for their role in electrocatalytic water splitting, which is crucial for hydrogen production.

- Photocatalysis: this compound's ability to facilitate photocatalytic reactions makes it valuable for environmental applications such as pollutant degradation.

Environmental Applications

Research into this compound's environmental impact includes its role in enhancing microbial metabolism in soil and water systems. This aspect is vital for bioremediation processes where microbial activity is crucial for the degradation of contaminants.

Comparative Analysis of Cobalt Compounds

A comparison of various cobalt compounds highlights the unique features of this compound:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Cobalt Lactate | Coordination complex | Primarily used in biological systems |

| Cobalt Acetate | Coordination complex | More stable; used in organic synthesis |

| Cobalt Citrate | Coordination polymer | Exhibits different solubility properties |

| Cobalt Chloride | Inorganic salt | Common precursor for other cobalt compounds |

This compound stands out due to its specific coordination environment with lactate ligands, enhancing its solubility and biological compatibility compared to other forms.

Case Studies

Case Study 1: Growth Performance in Beef Cattle

A controlled study evaluated the effects of different cobalt sources on beef cattle growth performance. Results indicated no significant differences between cattle receiving cobalt lactate versus those receiving other forms, affirming its effectiveness as a nutritional supplement .

Case Study 2: Impact on Plant Growth Under Salinity Stress

Research involving Pennisetum divisum demonstrated that exogenous application of cobalt and titanium improved plant growth metrics under saline conditions, highlighting the potential agricultural benefits of this compound .

作用機序

The mechanism of action of cobalt dilactate involves its ability to release cobalt ions in solution. These cobalt ions can interact with various molecular targets, including enzymes and proteins. In biological systems, cobalt ions are essential for the function of vitamin B12, which is involved in DNA synthesis and cellular metabolism. The pathways involved include the activation of enzymes that require cobalt as a cofactor.

類似化合物との比較

Similar Compounds

Cobalt acetate: Another cobalt salt used in catalysis and material synthesis.

Cobalt chloride: Used in electroplating and as a humidity indicator.

Cobalt nitrate: Utilized in the preparation of cobalt catalysts and pigments.

Uniqueness of Cobalt Dilactate

This compound is unique due to its specific combination of cobalt and lactic acid, which imparts distinct properties such as solubility in water and a characteristic pink color. Its role as a source of cobalt in biological systems and its applications in scientific research make it a valuable compound in various fields.

生物活性

Cobalt dilactate, a cobalt(II) salt of lactic acid, has garnered attention for its potential biological activities. This article examines the compound's effects on various biological systems, focusing on its antioxidant properties, metabolic roles, and potential therapeutic applications.

This compound is synthesized through the reaction of cobalt(II) salts with lactic acid. The resulting compound features cobalt in a +2 oxidation state coordinated with two lactate ions. This coordination enhances its solubility and bioavailability, making it suitable for various biological applications.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Effects : this compound has been shown to mitigate oxidative stress in plant systems. A study on Pennisetum divisum demonstrated that cobalt treatment reduced methylglyoxal (MG) accumulation, which is known to induce oxidative stress. The compound facilitated the detoxification of MG through the glyoxalase system, enhancing the plant's antioxidant capacity by modulating glutathione levels and related enzymes .

- Metabolic Regulation : Cobalt plays a crucial role in cellular metabolism. It is involved in the synthesis of vitamin B12 and influences metabolic pathways that regulate energy production. Research indicates that cobalt compounds can enhance metabolic profiles in various organisms by improving nutrient uptake and utilization .

- Antimicrobial Activity : this compound has demonstrated antimicrobial properties, particularly against certain bacterial strains. Its efficacy is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes essential for bacterial survival .

Case Studies

- Plant Stress Tolerance : In a controlled study, this compound was applied to Pennisetum divisum under saline stress conditions. Results showed that cobalt treatment significantly improved plant growth parameters and reduced ionic imbalance by enhancing potassium and calcium uptake while lowering MG levels. This indicates its potential as a stress mitigator in agricultural practices .

- Animal Studies : A study involving the administration of cobalt lactate to livestock demonstrated improvements in feed efficiency and overall health metrics. The compound was associated with enhanced nutrient absorption and reduced incidence of metabolic disorders, suggesting its utility in veterinary applications .

Data Tables

Research Findings

Recent studies have highlighted the multifaceted roles of this compound:

- Oxidative Stress Mitigation : this compound reduces oxidative damage by enhancing antioxidant enzyme activity (e.g., Glyoxalase I and II), which detoxifies harmful metabolites like MG into less toxic forms such as lactate .

- Nutritional Applications : The ESPEN guidelines emphasize the importance of trace elements like cobalt in clinical nutrition, noting its role in preventing deficiencies that could lead to metabolic dysfunctions .

- Therapeutic Potential : Emerging research suggests that cobalt complexes may have anticancer properties, potentially inducing apoptosis in cancer cells through various mechanisms .

特性

IUPAC Name |

cobalt(2+);2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Co/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUKOWSPRKCWBV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10CoO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936286 | |

| Record name | Cobalt(2+) bis(2-hydroxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16039-54-6 | |

| Record name | Cobalt lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16039-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobalt dilactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016039546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt(2+) bis(2-hydroxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。